molecular formula C8H9BrN2OS B8503617 n-(5-Bromo-4-methylthiazol-2-yl)cyclopropanecarboxamide

n-(5-Bromo-4-methylthiazol-2-yl)cyclopropanecarboxamide

Cat. No.: B8503617
M. Wt: 261.14 g/mol
InChI Key: LLKYLSZOTFWBBT-UHFFFAOYSA-N
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Description

N-(5-Bromo-4-methylthiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C8H9BrN2OS and its molecular weight is 261.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H9BrN2OS

Molecular Weight

261.14 g/mol

IUPAC Name

N-(5-bromo-4-methyl-1,3-thiazol-2-yl)cyclopropanecarboxamide

InChI

InChI=1S/C8H9BrN2OS/c1-4-6(9)13-8(10-4)11-7(12)5-2-3-5/h5H,2-3H2,1H3,(H,10,11,12)

InChI Key

LLKYLSZOTFWBBT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2CC2)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To N-(4-methylthiazol-2-yl)cyclopropanecarboxamide (10.05 g) in acetic acid (100 ml) under an ice-water bath was added bromine (3.2 ml). After 30 min, water (100 ml) was added. Filtration, washing with water (3×) and drying under vacuum afforded N-(5-bromo-4-methylthiazol-2-yl)cyclopropanecarboxamide as a white solid (12.47 g). H NMR (500 MHz, CDCl3) 2.39 (s, 3 H), 1.64-1.60 (m, 1 H), 1.27-1.24 (m, 2 H), 1.00-0.96 (m, 2 H) ppm; LC/MS: 261 (M+1)/2.91 min.
Quantity
10.05 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

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